3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran core, which is a fused aromatic ring system consisting of a benzene ring fused to a furan ring. The presence of the 4-chlorophenylthio and acetamido groups further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the 4-Chlorophenylthio Group: This step involves the nucleophilic substitution reaction where a 4-chlorophenylthio group is introduced to the benzofuran core using reagents like 4-chlorothiophenol and a suitable base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s benzofuran core and functional groups make it a potential candidate for drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It can be used as a probe in biological studies to investigate its interactions with various biological targets and pathways.
Material Science: The compound’s unique chemical structure may also find applications in material science, such as in the development of organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The presence of the 4-chlorophenylthio and acetamido groups may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
2-Amino-3-benzoylbenzofuran: Known for its anticancer properties.
3-(4-Methoxyphenyl)-2-benzofuran-1(3H)-one: Exhibits anti-inflammatory activity.
2-(4-Chlorophenyl)-3-hydroxybenzofuran: Demonstrates antimicrobial properties.
The unique combination of the 4-chlorophenylthio and acetamido groups in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and specificity .
Properties
IUPAC Name |
3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-10-5-7-11(8-6-10)24-9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKDCTXWXTMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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